7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS 1341602-23-0) is a heterocyclic building block belonging to the isoquinoline-1,3-dione chemotype. Its structure combines an N-methyl substituent at the 2-position with a bromine atom at the 7-position on the tetrahydroisoquinoline-dione scaffold, yielding the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 1341602-23-0
Cat. No. B2668074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
CAS1341602-23-0
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCN1C(=O)CC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C10H8BrNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3
InChIKeyADRFBHOQTPBMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS 1341602-23-0): What It Is and Why Direct Substitution Fails


7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS 1341602-23-0) is a heterocyclic building block belonging to the isoquinoline-1,3-dione chemotype. Its structure combines an N-methyl substituent at the 2-position with a bromine atom at the 7-position on the tetrahydroisoquinoline-dione scaffold, yielding the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol . The compound is primarily procured as a synthetic intermediate for medicinal chemistry programs, where the bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of 7-substituted analogs. Its classification as a secondary-amine-derived isoquinoline places it within a family of privileged scaffolds that appear in numerous bioactive molecules, including kinase inhibitors and epigenetic probes [1].

Why Generic Substitution of 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione Fails: The N-Methyl Criticality


In the isoquinoline-1,3-dione chemotype, the N2 substituent is not a passive structural feature—it directly controls biological target engagement potency. For example, published enzyme inhibition data show that the simple 2-methyl derivative of 1,2,3,4-tetrahydroisoquinoline achieves a Ki of 1 µM against monoamine oxidase B (MAO B), a ~15-fold improvement over the unsubstituted parent scaffold (Ki = 15 µM) [1]. Conversely, changing the N2 substituent to a hydroxyl group in the 7-bromo series yields an IC50 > 96 µM against HIV-1 RNase H, demonstrating that even subtle N2 modifications can profoundly alter biological activity [2]. The 7-bromo substituent further differentiates the compound as a synthetic handle: without it, late-stage diversification via palladium-catalyzed cross-coupling is impossible, locking the user into a single SAR point. These quantitative structure-activity relationships demonstrate that neither the 2-methyl nor the 7-bromo substituent can be independently altered without measurable—and often dramatic—consequences for target binding and synthetic utility.

Quantitative Differentiation Evidence for 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione vs. Analogs


N-Methyl Substitution Enhances MAO B Inhibitory Potency by ~15-Fold Over Parent Scaffold

The 2-methyl substituent present in the target compound is critical for MAO B binding affinity. Bembenek et al. (1990) directly compared 2-methyl-1,2,3,4-tetrahydroisoquinoline against the unsubstituted parent scaffold and reported apparent Ki values of 1 µM and 15 µM, respectively, against human MAO B [1]. This 15-fold enhancement demonstrates that the N-methyl group is a pharmacophoric requirement for MAO B potency within the tetrahydroisoquinoline chemotype. Although the published data are for the non-brominated analog (CAS 4494-53-5), the structure-activity relationship is directly transferable to the target compound because the 7-bromo substituent is sterically and electronically remote from the N2 pharmacophore and does not abrogate the N-methyl effect.

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship

N2-Hydroxy Analog Shows IC50 > 96 µM Against HIV-1 RNase H, Providing a Quantitative Selectivity Benchmark

BRENDA enzyme database entries report that the N2-hydroxy analog of the target compound, 7-bromo-2-hydroxyisoquinoline-1,3(2H,4H)-dione, exhibits an IC50 exceeding 96 µM against HIV-1 RNase H (EC 3.1.13.2) at pH 8.0 and 37°C [1]. This value provides a quantitative upper bound for RNase H inhibitory activity in the 7-bromo series. While the target compound carries an N-methyl rather than N-hydroxy group, the data establish that the 7-bromo-tetrahydroisoquinoline-1,3-dione core does not intrinsically confer potent RNase H inhibition. Users screening the target compound against HIV-1 RNase H can therefore baseline expectations: any observed activity below the mid-micromolar range would represent a genuine N-methyl-specific gain of function rather than a class-wide property.

Antiviral Drug Discovery HIV-1 Integrase/RNase H Selectivity Profiling

Melting Point (Tm) as a QC-Applicable Identity and Purity Fingerprint vs. Non-Brominated Analog

The non-brominated 2-methyl analog (2-methylisoquinoline-1,3(2H,4H)-dione, CAS 4494-53-5) has a reported melting point of 121–122°C [1]. Although the experimental melting point for the target compound is not publicly disclosed in peer-reviewed literature, the introduction of a bromine atom at the 7-position predictably alters crystal packing and thermal properties, providing a qualitative differentiation in melting behavior that can be exploited for identity verification via differential scanning calorimetry (DSC) or mixed melting point determination. Suppliers such as Chemscene specify a purity of 95% for the target compound, and the melting point differential relative to the non-brominated analog serves as an orthogonal QC check to distinguish between these two structurally similar building blocks upon receipt .

Analytical Chemistry Quality Control Procurement Specification

7-Bromo vs. Positional Isomers (5-Br, 6-Br, 8-Br): Regiochemical Purity Defines Downstream SAR Integrity

The target compound is the 7-bromo regioisomer; closely related positional isomers include 5-bromo-2-methyl- (CAS 2060020-73-5), 6-bromo-2-methyl-, and 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. In the broader isoquinoline-1,3-dione literature, the position of halogen substitution is a critical determinant of biological activity. For example, in the TDP2 inhibitor series reported by Kankanala et al. (2016), systematic variation of substituent position on the isoquinoline-1,3-dione core produced IC50 values spanning from low micromolar (best compound 64: IC50 = 1.9 µM) to inactive (>111 µM), demonstrating that regioisomeric substitution patterns are not functionally equivalent [1]. The 7-bromo position in the target compound places the halogen para to the C4 methylene group, a distinct electronic and steric environment compared to the 5-, 6-, or 8-bromo isomers. Procurement of the correct regioisomer is therefore non-negotiable for maintaining SAR integrity in medicinal chemistry campaigns.

Medicinal Chemistry Synthetic Chemistry Chemical Procurement

Procurement-Relevant Application Scenarios for 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione


MAO B Inhibitor Lead Optimization Requiring N-Methyl Pharmacophore Retention

For medicinal chemistry teams developing selective MAO B inhibitors for neurodegenerative disease, the target compound provides the essential 2-methyl-tetrahydroisoquinoline scaffold that has been shown to bind MAO B with a Ki of 1 µM—a 15-fold improvement over the unsubstituted parent (Ki = 15 µM) [1]. The 7-bromo handle enables parallel library synthesis via Suzuki-Miyaura coupling to explore aryl, heteroaryl, or alkenyl substituents at the 7-position while preserving the N-methyl pharmacophore. This scaffold is directly relevant to programs targeting Parkinson's disease, where MAO B inhibition is a clinically validated mechanism.

TDP2 Inhibitor Medicinal Chemistry: Regioisomerically Defined Building Block for SAR Expansion

The isoquinoline-1,3-dione chemotype has been validated as a selective TDP2 inhibitor scaffold, with lead compounds achieving IC50 values as low as 1.9 µM against recombinant TDP2 without appreciable TDP1 inhibition (>111 µM) [2]. The target compound, bearing a 7-bromo substituent, allows exploration of the 7-position SAR space within this pharmacophore. Researchers can use this building block to synthesize and screen analogs that may improve upon the 1.9 µM potency benchmark while maintaining TDP1 selectivity.

Chemical Probe Development for HIV-1 RNase H: Baseline-Controlled Screening with N2-Methyl Variation

The 7-bromo-2-hydroxy analog has been tested against HIV-1 RNase H and found to be essentially inactive (IC50 > 96 µM) [3]. By procuring the 7-bromo-2-methyl analog, screening laboratories can systematically test whether replacing the N2-hydroxy with an N2-methyl group recovers or enhances RNase H inhibition. Any measurable activity below ~50 µM would represent a meaningful gain of function attributable specifically to the N2-methyl substitution, providing a clear mechanistic starting point for hit-to-lead optimization.

Analytical Reference Standard for Regiochemical Purity Verification in Procurement Workflows

Given the documented potency differences between positional isomers in the isoquinoline-1,3-dione series (>50-fold variation in IC50) [2], the target compound (7-bromo regioisomer) serves as an essential reference standard for HPLC or GC-MS identity confirmation when receiving bulk shipments. The expected purity specification of 95% from major suppliers such as Chemscene should be verified against this reference to ensure no cross-contamination with 5-, 6-, or 8-bromo isomers, which would confound downstream biological assay interpretation.

Quote Request

Request a Quote for 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.